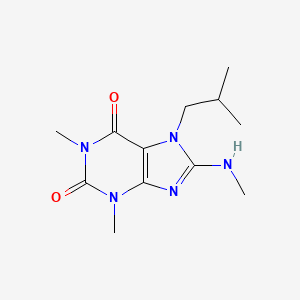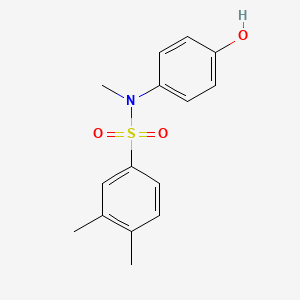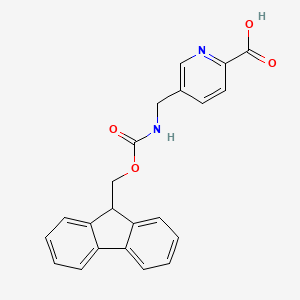
2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a chemical compound that is widely used in scientific research. It is known for its ability to modulate the endocannabinoid system, which is involved in a variety of physiological processes such as pain perception, appetite, and mood regulation.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves the modulation of the CB1 receptor. This receptor is located in the central nervous system and is involved in the regulation of various physiological processes. When this compound binds to the CB1 receptor, it can either activate or inhibit its activity, depending on the specific context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are wide-ranging and depend on the specific context of use. Some of the reported effects include pain relief, appetite suppression, and mood regulation. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide in lab experiments is its ability to selectively modulate the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor activation or inhibition in various physiological processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. One area of interest is the development of more selective modulators of the endocannabinoid system, which can help to clarify the specific roles of the CB1 receptor in various physiological processes. Additionally, there is growing interest in the use of endocannabinoid system modulators for the treatment of various diseases, such as chronic pain and neurodegenerative disorders. Further research is needed to explore the potential therapeutic applications of this compound and other endocannabinoid system modulators.
Métodos De Síntesis
The synthesis of 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves the reaction of 2-chloro-N-propylacetamide with 1,2,3,4-tetrahydronaphthalen-2-ylacetic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is widely used in scientific research as a tool to study the endocannabinoid system. It has been shown to modulate the activity of the CB1 receptor, which is one of the two main receptors of the endocannabinoid system. This modulation can lead to a variety of physiological effects, such as pain relief, appetite suppression, and mood regulation.
Propiedades
IUPAC Name |
2-chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-2-9-17(15(18)11-16)14-8-7-12-5-3-4-6-13(12)10-14/h3-6,14H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEYDHHVXWCGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCC2=CC=CC=C2C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2755099.png)



![2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755103.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2755104.png)

![ethyl 4-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2755110.png)
![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)



![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2755119.png)
![5-Chloro-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755121.png)
